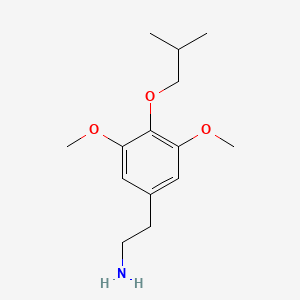![molecular formula C12H17ClN2O2S B2712811 2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide CAS No. 2411256-00-1](/img/structure/B2712811.png)
2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide is a chemical compound that belongs to the class of amides. It is commonly known as COT or Chlorothiophene-2-carboxamide. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or receptors in the body. For example, it has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide are still being studied. However, it has been reported that this compound may have potential anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial activities. It has also been reported to have potential analgesic and anti-pyretic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide in lab experiments is its potential to act as a building block for the synthesis of novel compounds with potential biological activities. Another advantage is its potential to inhibit certain enzymes or receptors in the body. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the research on 2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide. One direction is to study its potential anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial activities in more detail. Another direction is to study its potential to inhibit other enzymes or receptors in the body. Additionally, future research could focus on improving the solubility and bioavailability of this compound to increase its potential applications in various fields.
Synthesis Methods
The synthesis of 2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide is a multistep process. The first step involves the reaction of 2-chloroacetyl chloride with thiophene-2-carboxylic acid to form 2-chloro-N-(thiophene-2-yl)acetamide. This intermediate is then reacted with ethylamine and sodium hydride to form 2-Chloro-N-ethyl-N-(thiophene-2-yl)acetamide. Finally, this intermediate is reacted with acetic anhydride to form 2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide.
Scientific Research Applications
2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide has shown potential applications in various scientific research fields. It has been used as a building block in the synthesis of various compounds with potential biological activities. For example, it has been used in the synthesis of novel anti-cancer agents and anti-inflammatory agents. It has also been used in the synthesis of compounds with potential anti-viral and anti-bacterial activities.
properties
IUPAC Name |
2-chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-3-15(12(17)9(2)13)8-11(16)14-7-10-5-4-6-18-10/h4-6,9H,3,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKSJAVRNHPTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=CS1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-({[(thiophen-2-yl)methyl]carbamoyl}methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

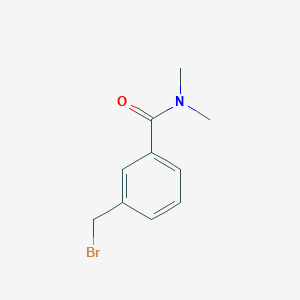

![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)
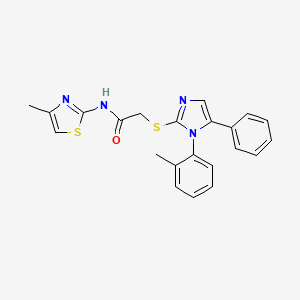

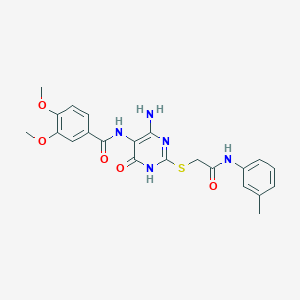
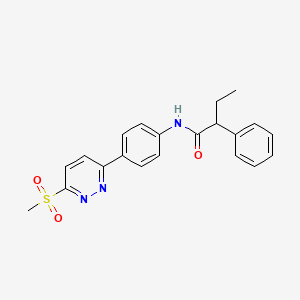
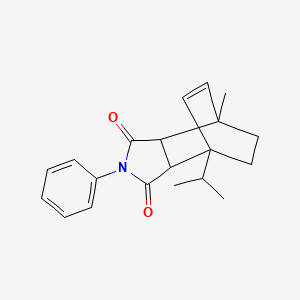


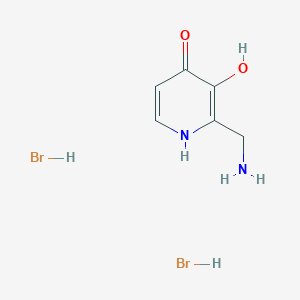
![(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2712747.png)
![N-[2-(N-Ethyl-2-methylanilino)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2712748.png)
